molecular formula C7H11NO3 B6233741 methyl 2-(morpholin-3-ylidene)acetate CAS No. 2101717-27-3

methyl 2-(morpholin-3-ylidene)acetate

Cat. No.: B6233741
CAS No.: 2101717-27-3
M. Wt: 157.2
InChI Key:
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Description

Methyl 2-(morpholin-3-ylidene)acetate is an organic compound that belongs to the class of morpholine derivatives. Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms. The compound is characterized by the presence of a morpholine ring attached to an acetate group through a double bond. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(morpholin-3-ylidene)acetate typically involves the reaction of morpholine with methyl acetoacetate. The reaction is carried out under basic conditions, often using a base such as sodium ethoxide or potassium carbonate. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the morpholine ring, followed by elimination of water to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation or recrystallization are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(morpholin-3-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated morpholine derivatives.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Methyl 2-(morpholin-3-ylidene)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(morpholin-3-ylidene)acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact pathways and molecular targets vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(morpholin-4-ylidene)acetate
  • Methyl 2-(piperidin-3-ylidene)acetate
  • Methyl 2-(pyrrolidin-3-ylidene)acetate

Uniqueness

Methyl 2-(morpholin-3-ylidene)acetate is unique due to the presence of the morpholine ring, which imparts specific chemical properties such as increased stability and reactivity. Compared to similar compounds, it may exhibit different biological activities and reactivity profiles, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2101717-27-3

Molecular Formula

C7H11NO3

Molecular Weight

157.2

Purity

95

Origin of Product

United States

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